molecular formula C19H25N3O6S2 B2735934 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide CAS No. 881936-07-8

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide

Cat. No.: B2735934
CAS No.: 881936-07-8
M. Wt: 455.54
InChI Key: YUBLLWXOICPUIZ-UHFFFAOYSA-N
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Description

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C19H25N3O6S2 and its molecular weight is 455.54. The purity is usually 95%.
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Biological Activity

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C19_{19}H25_{25}N3_{3}O6_{6}S2_{2}
  • Molecular Weight : 455.6 g/mol

This structure features sulfonamide groups that are pivotal for its biological activity, particularly in inhibiting certain enzymes and interacting with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide moieties can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. Additionally, the methoxy and N,N-dimethylpropanamide groups may enhance binding affinity and specificity, leading to significant biochemical effects.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activities:

Antimicrobial Activity

Studies have shown that compounds with sulfonamide structures often possess antimicrobial properties. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Anti-inflammatory Effects

The compound has been investigated for potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines through modulation of signaling pathways involved in inflammation.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved include the modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar sulfonamide compounds against various bacterial strains. Results indicated effective inhibition at low concentrations, suggesting potential for therapeutic applications in treating bacterial infections .
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that the compound could significantly reduce the levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity : A recent study focused on the effects of sulfonamide derivatives on human cancer cell lines. The results showed that these compounds could induce cell cycle arrest and apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was performed:

Compound NameMolecular FormulaBiological Activity
Compound AC18_{18}H23_{23}N3_{3}O6_{6}S2_{2}Moderate antimicrobial
Compound BC19_{19}H24_{24}N4_{4}O5_{5}SStrong anti-inflammatory
Target Compound C19_{19}H25_{25}N3_{3}O6_{6}S2_{2} Potential anticancer and antimicrobial

The target compound shows a broader spectrum of biological activities compared to its analogs, particularly in anticancer research.

Properties

IUPAC Name

3-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6S2/c1-21(2)19(23)12-13-20-29(24,25)16-10-11-18(28-4)17(14-16)22(3)30(26,27)15-8-6-5-7-9-15/h5-11,14,20H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBLLWXOICPUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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